molecular formula C12H22O2 B153945 (6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester CAS No. 1025371-44-1

(6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester

Cat. No.: B153945
CAS No.: 1025371-44-1
M. Wt: 198.3 g/mol
InChI Key: IXHFFNCBURGATB-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester is an organic compound classified as an ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a double bond in the Z configuration, which means the higher priority substituents on each end of the double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions: (6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester can be synthesized through the esterification of 8-methylnon-6-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of ethyl (Z)-8-methylnon-6-enoate may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield .

Mechanism of Action

The mechanism by which ethyl (Z)-8-methylnon-6-enoate exerts its effects primarily involves its hydrolysis to 8-methylnon-6-enoic acid and ethanol. Esterases catalyze this reaction, breaking the ester bond and releasing the acid and alcohol. The molecular targets and pathways involved include the active sites of esterase enzymes, which facilitate the hydrolysis reaction .

Comparison with Similar Compounds

Uniqueness: (6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological molecules. The Z configuration can result in different physical and chemical properties compared to its E isomer .

Properties

CAS No.

1025371-44-1

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

ethyl (Z)-8-methylnon-6-enoate

InChI

InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7-

InChI Key

IXHFFNCBURGATB-CLFYSBASSA-N

SMILES

CCOC(=O)CCCCC=CC(C)C

Isomeric SMILES

CCOC(=O)CCCC/C=C\C(C)C

Canonical SMILES

CCOC(=O)CCCCC=CC(C)C

Synonyms

(Z)-8-Methyl-6-Nonenoic Acid Ethyl Ester;  (Z)-8-Methyl-6-nonenoic Acid Ethyl Ester;  8-Methyl-cis-6-nonenoic Acid Ethyl Ester;  cis-8-Methyl-6-nonenoic Acid Ethyl Ester

Origin of Product

United States

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